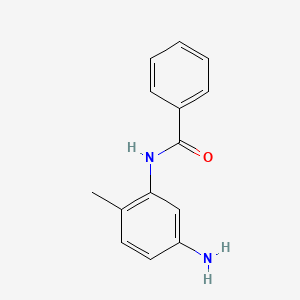

N-(5-Amino-2-methylphenyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-amino-2-methylphenyl)benzamide: is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol This compound is known for its unique structure, which includes an amino group attached to a methyl-substituted phenyl ring, and a benzamide moiety

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(5-amino-2-methylphenyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It can act as a ligand in biochemical assays .

Medicine: It can be used to design and test new therapeutic agents .

Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals .

Wirkmechanismus

Target of Action

This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals

Mode of Action

This interaction can lead to changes in the biological system .

Result of Action

As a biochemical for proteomics research , it’s likely to have significant effects at the molecular and cellular levels

Biochemische Analyse

Biochemical Properties

N-(5-amino-2-methylphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with heme oxygenase-1, an enzyme involved in the degradation of heme to biliverdin, iron ions, and carbon monoxide The interaction with heme oxygenase-1 suggests that N-(5-amino-2-methylphenyl)benzamide may have antioxidant properties

Cellular Effects

N-(5-amino-2-methylphenyl)benzamide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of certain transcription factors, leading to changes in gene expression profiles. This compound can also impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell . These effects on cellular processes highlight the potential of N-(5-amino-2-methylphenyl)benzamide as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of action of N-(5-amino-2-methylphenyl)benzamide involves its interaction with specific biomolecules. It binds to the active sites of enzymes, potentially inhibiting or activating their activity. For instance, its interaction with heme oxygenase-1 involves binding to the enzyme’s active site, leading to inhibition of its activity . This inhibition can result in decreased production of biliverdin and other heme degradation products. Additionally, N-(5-amino-2-methylphenyl)benzamide may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-amino-2-methylphenyl)benzamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under certain conditions, but may degrade over extended periods or under specific environmental factors . Long-term studies have shown that prolonged exposure to N-(5-amino-2-methylphenyl)benzamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of N-(5-amino-2-methylphenyl)benzamide vary with different dosages in animal models. Studies have shown that at lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of cellular metabolism . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

N-(5-amino-2-methylphenyl)benzamide is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it may influence the activity of enzymes involved in the degradation of heme, such as heme oxygenase-1 . Additionally, it may affect other metabolic pathways by modulating the activity of enzymes involved in cellular respiration, lipid metabolism, and amino acid synthesis . These interactions can lead to changes in metabolic flux and levels of metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of N-(5-amino-2-methylphenyl)benzamide within cells and tissues are critical for understanding its biological activity. The compound may be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of N-(5-amino-2-methylphenyl)benzamide within specific tissues or organelles can influence its activity and function, thereby determining its overall biological effects.

Subcellular Localization

The subcellular localization of N-(5-amino-2-methylphenyl)benzamide is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of N-(5-amino-2-methylphenyl)benzamide is a key factor in determining its specific biological effects and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-methylphenyl)benzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-(5-amino-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like or in acidic conditions.

Reduction: Reagents such as or .

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides.

Vergleich Mit ähnlichen Verbindungen

- N-(3-amino-4-methylphenyl)benzamide

- N-(2-amino-5-methylphenyl)benzamide

- N-(4-amino-3-methylphenyl)benzamide

Comparison: N-(5-amino-2-methylphenyl)benzamide is unique due to the position of the amino and methyl groups on the phenyl ring. This specific arrangement can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities in biochemical assays .

Eigenschaften

IUPAC Name |

N-(5-amino-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-12(15)9-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNOCAXBTUAATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol](/img/structure/B2507365.png)

![3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2507372.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)

![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)

![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2507383.png)

![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)